![molecular formula C14H11N3O3 B2581647 7-(4-メトキシフェニル)ピラゾロ[1,5-a]ピリミジン-3-カルボン酸 CAS No. 861407-96-7](/img/structure/B2581647.png)

7-(4-メトキシフェニル)ピラゾロ[1,5-a]ピリミジン-3-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

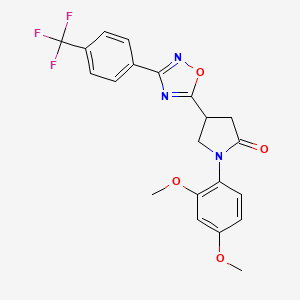

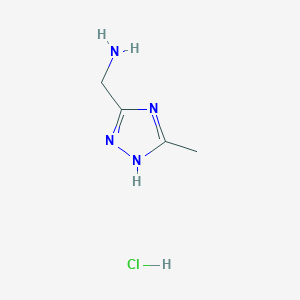

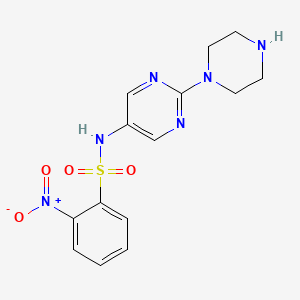

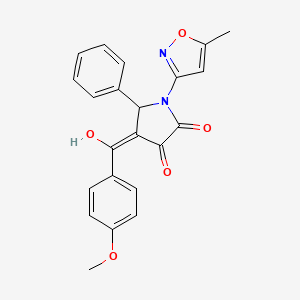

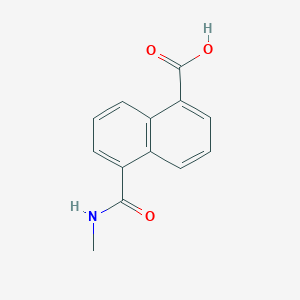

“7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H11N3O3 and a molecular weight of 269.25500 . It is also known by its CAS Number 861407-96-7 .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds, which could include “7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid”, were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” includes a pyrazolo[1,5-a]pyrimidine core with a methoxyphenyl group at the 7-position and a carboxylic acid group at the 3-position .Physical and Chemical Properties Analysis

The physical and chemical properties of “7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” include a molecular weight of 269.25500 and a molecular formula of C14H11N3O3 . Other properties such as density, boiling point, melting point, and flash point are not available .科学的研究の応用

抗腫瘍用途

ピラゾロ[1,5-a]ピリミジン誘導体は、特に癌研究の分野において、医薬品化学において大きな影響力を持っていることが知られています . これらの化合物は抗腫瘍足場として使用されており、新規抗癌剤の開発における可能性を示しています .

酵素阻害活性

これらの化合物は酵素阻害活性を示しており、ピラゾロ[1,5-a]ピリミジンコアを有する薬物の合理的な効率的な設計につながる可能性があります .

蛍光分子

ピラゾロ[1,5-a]ピリミジンのファミリーは、よりシンプルで環境に優しい合成方法、および調整可能な光物理的特性などのいくつかの重要な特性により、光学用途のための戦略的化合物として特定されています . これらは、細胞内プロセスのダイナミクス、ケモセンサー、および有機材料の進捗状況を研究するために使用できます .

抗真菌活性

いくつかのピラゾロ[1,5-a]ピリミジン誘導体は、さまざまな真菌に対して抗真菌活性を示しています .

化学療法用途

ピラゾロ[1,5-a]ピリミジン誘導体は、癌に対する潜在的な化学療法剤として関心を集めています .

抗癌活性

作用機序

Target of Action

“7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities, including antifungal and anticancer properties

Mode of Action

Many pyrazolo[1,5-a]pyrimidines exert their effects by interacting with enzymes or receptors in the body, altering their function .

Biochemical Pathways

Without specific information on the compound, it’s challenging to determine the exact biochemical pathways “7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” might affect. Based on the known activities of similar compounds, it could potentially be involved in pathways related to cell growth and proliferation .

Result of Action

Similar compounds have shown potential antifungal and anticancer effects.

生化学分析

Biochemical Properties

7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression . The compound binds to the active site of CDKs, inhibiting their activity and thereby affecting cell proliferation. Additionally, 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid interacts with other biomolecules such as checkpoint kinase 1 (Chk1) and BRAF kinase, further influencing cellular processes .

Cellular Effects

The effects of 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to induce cytotoxicity in cancer cell lines, including MCF-7, HCT-116, and HepG-2 . It influences cell signaling pathways by inhibiting CDKs and other kinases, leading to cell cycle arrest and apoptosis. Furthermore, 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid affects gene expression and cellular metabolism, contributing to its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exerts its effects through specific binding interactions with target biomolecules. The compound’s structure allows it to fit into the active sites of enzymes such as CDKs, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding inhibits the enzymatic activity, leading to downstream effects on cell cycle regulation and apoptosis. Additionally, the compound’s interaction with Chk1 and BRAF kinase further modulates cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that continuous exposure to 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid vary with different dosages in animal models. Studies have shown that lower doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing harmful side effects .

Metabolic Pathways

7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process affects the compound’s bioavailability and activity, highlighting the importance of understanding its pharmacokinetics for therapeutic applications .

Transport and Distribution

The transport and distribution of 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transport proteins and its physicochemical properties .

Subcellular Localization

The subcellular localization of 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, it may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and therapeutic potential .

特性

IUPAC Name |

7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c1-20-10-4-2-9(3-5-10)12-6-7-15-13-11(14(18)19)8-16-17(12)13/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLRCDKBPXHRHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2581569.png)

![6-(1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2581570.png)

![2-(6-(4-fluorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2581583.png)

![8-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2581584.png)

![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3,4-trimethoxybenzamide](/img/structure/B2581587.png)